6-Fluoro-3-iodo-2-methylbenzoic acid

Description

Systematic Nomenclature and IUPAC Conventions

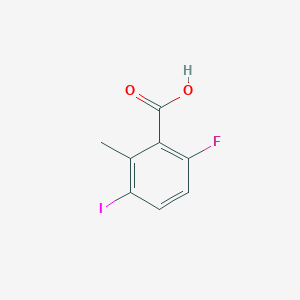

This compound represents a halogenated derivative of benzoic acid with specific substitution patterns. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the compound name indicates the presence and positions of three substituents on the benzoic acid framework: a fluorine atom at position 6, an iodine atom at position 3, and a methyl group at position 2. This systematic naming follows the priority rules established by IUPAC for substituted aromatic compounds, where the carboxylic acid group defines the position 1 on the benzene ring.

Alternative nomenclature representations exist across different languages and chemical indexing systems. In German, the compound is identified as "6-Fluor-3-iod-2-methylbenzoesäure," while French nomenclature designates it as "Acide 6-fluoro-3-iodo-2-méthylbenzoïque". The American Chemical Development (ACD) Index Name presents a slight variation in format: "Benzoic acid, 6-fluoro-3-iodo-2-methyl-".

The compound is registered in chemical databases with specific identifiers. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 1149379-03-2. Additional database identifiers include the Molecular Design Limited (MDL) number MFCD18072866. These registry numbers ensure unambiguous identification across chemical literature and databases, facilitating accurate information retrieval for research purposes.

Molecular Formula and Structural Features

This compound possesses the molecular formula C₈H₆FIO₂, which indicates its composition of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 iodine atom, and 2 oxygen atoms. The compound has a molecular weight of 280.04 g/mol, with a monoisotopic mass of 279.939656. This precise mass measurement reflects the exact isotopic composition of the molecule, an important parameter for mass spectrometric analysis.

The structural architecture of this compound features a benzoic acid backbone with three distinct substituents arranged in specific positions. The carboxylic acid group (COOH) defines position 1 on the benzene ring, serving as the principal functional group. The methyl group (CH₃) occupies position 2, creating potential steric effects that influence the compound's reactivity patterns. Position 3 contains the iodine atom, which introduces significant electronic effects due to its size and polarizability. The fluorine atom at position 6 contributes to the electronic distribution across the aromatic system through its strong electronegativity.

Several structural descriptors provide standardized representations of this molecule. The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is O=C(O)C1=C(F)C=CC(I)=C1C. The International Chemical Identifier (InChI) string, InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12), offers a comprehensive and hierarchical description of the molecular structure. The InChI Key, VPNWHVJAHLYLON-UHFFFAOYSA-N, provides a fixed-length condensed digital representation of the compound, facilitating database searches and information exchange.

Table 1: Fundamental Structural Parameters of this compound

Crystallographic Data and Spatial Configuration Analysis

The three-dimensional arrangement of atoms within this compound significantly influences its chemical behavior and interaction potential. While comprehensive crystallographic data specific to this compound is limited in the current literature, certain structural aspects can be inferred from related halogenated benzoic acid derivatives.

The planar aromatic ring serves as the central structural element, with substituents positioned to minimize steric strain. The carboxylic acid group typically adopts a near-coplanar orientation with the aromatic ring to maximize π-orbital overlap, though slight deviations may occur due to crystal packing forces. The presence of the methyl group at position 2, adjacent to the carboxylic acid, introduces potential rotational constraints due to steric interactions.

Halogen atoms, particularly the iodine at position 3, contribute significantly to the spatial configuration through halogen bonding capabilities. The iodine atom, with its large atomic radius and polarizable electron cloud, creates an electron-deficient region (σ-hole) that can engage in directional interactions with electron-rich sites in neighboring molecules. This property potentially influences crystal packing arrangements and intermolecular interactions within the solid-state structure.

The fluorine atom at position 6 introduces additional electronic effects that influence the overall electron density distribution. Its high electronegativity creates a dipole moment component that contributes to the molecular electrostatic potential surface, potentially affecting crystal packing through weak hydrogen bonding or dipole-dipole interactions.

Spectroscopic Fingerprinting (NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide essential information for structural elucidation and purity assessment of this compound. While specific spectral data for this compound is not extensively documented in the searched literature, characteristic spectroscopic features can be predicted based on structural elements.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural verification. In proton (¹H) NMR, the compound would display characteristic signals for the methyl group protons (approximately 2.2-2.5 ppm), aromatic protons (6.8-8.0 ppm range), and the carboxylic acid proton (10-13 ppm). The aromatic region would show a distinct pattern reflecting the substitution pattern, with coupling influenced by the fluorine atom. Carbon (¹³C) NMR would reveal signals for the methyl carbon (approximately 15-20 ppm), aromatic carbons (120-140 ppm range), and the carboxylic carbon (approximately 165-175 ppm), with characteristic splitting patterns due to carbon-fluorine coupling.

Fluorine (¹⁹F) NMR would provide a distinctive signal for the fluorine atom at position 6, with potential coupling to nearby protons and carbons. The chemical shift value would reflect the electronic environment created by the surrounding substituents. Iodine-containing compounds can also exhibit specific effects in NMR spectra due to the heavy atom effect, potentially influencing relaxation times and coupling patterns.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (O-H stretch at approximately 3000-2500 cm⁻¹, C=O stretch at approximately 1700-1680 cm⁻¹), aromatic C-H stretching (approximately 3100-3000 cm⁻¹), and specific fingerprint region absorptions related to the C-F and C-I bonds.

Mass spectrometry would show a molecular ion peak at m/z 280, corresponding to the molecular weight, with characteristic isotope patterns reflecting the presence of iodine. Fragmentation patterns would likely include the loss of iodine, carboxylic group fragments, and other structural components, providing a diagnostic fragmentation fingerprint for identification purposes.

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Computational methods provide valuable insights into the electronic structure, reactivity, and physicochemical properties of this compound. Molecular property calculations reveal important parameters that influence the compound's behavior in various chemical and biological contexts.

The topological polar surface area (TPSA) of the compound is calculated to be 37.3 Ų, representing the surface sum over all polar atoms, primarily oxygen in the carboxylic acid group and the halogen atoms. This parameter correlates with membrane permeability and bioavailability characteristics. The calculated partition coefficient (LogP) values range from 2.43692 to 2.6, indicating moderate lipophilicity that balances aqueous solubility with membrane penetration potential.

Hydrogen bonding capacity analysis reveals that the molecule possesses 1 hydrogen bond donor (the carboxylic acid OH group) and either 1 or 3 hydrogen bond acceptors (considering the carboxylic acid carbonyl oxygen, and potentially the fluorine and iodine atoms). The compound contains 1 rotatable bond (associated with the carboxylic acid group), which influences its conformational flexibility.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 37.3 Ų | |

| LogP | 2.43692-2.6 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1-3 | |

| Rotatable Bond Count | 1 | |

| Heavy Atom Count | 12 | |

| Complexity | 186 |

Density Functional Theory (DFT) calculations would provide deeper insights into the electronic structure of the molecule, including frontier molecular orbital energies and distributions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions would reflect the compound's reactivity patterns, particularly in electrophilic and nucleophilic reactions. The electron-withdrawing effects of the fluorine and iodine substituents would influence the electron density distribution across the aromatic system, potentially creating regions of varying electrophilicity and nucleophilicity.

Molecular electrostatic potential (MEP) mapping would visualize the charge distribution across the molecular surface, highlighting regions prone to electrophilic or nucleophilic attack. The iodine atom likely creates a region of positive potential (σ-hole) suitable for halogen bonding interactions, while the fluorine atom contributes to the overall dipole moment of the molecule.

Properties

IUPAC Name |

6-fluoro-3-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPCNBFTDTZUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732101 | |

| Record name | 6-Fluoro-3-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149379-03-2 | |

| Record name | 6-Fluoro-3-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the role of halogenated compounds in biological systems. Medicine: Industry: Utilized in the manufacture of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-fluoro-3-iodo-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzoic Acids

The following table compares key structural and physicochemical properties of 6-fluoro-3-iodo-2-methylbenzoic acid with analogous compounds:

Key Observations :

- Functional Group Diversity: Methoxy (OCH₃) or amino (NH₂) substituents (as in 6-bromo-2-fluoro-3-methoxybenzoic acid or 6-amino-3-fluoro-2-methylbenzoic acid) improve solubility in polar solvents, whereas trifluoromethyl (CF₃) groups enhance lipophilicity .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The bromo analog (3-bromo-6-fluoro-2-methylbenzoic acid) is used in benzimidazole derivatives with antimicrobial activity . The iodo variant could serve as a heavier halogen analog in radiolabeling or PET imaging.

- Material Science : Trifluoromethyl derivatives (e.g., 6-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid) are explored for liquid crystal or polymer applications due to their thermal stability .

Biological Activity

6-Fluoro-3-iodo-2-methylbenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

The molecular formula for this compound is . The presence of both fluorine and iodine atoms significantly influences its chemical reactivity and biological properties. Halogenated compounds often exhibit enhanced binding affinity to biological targets, making them valuable in drug discovery and development.

Mechanisms of Biological Activity

1. Protein Kinase Inhibition:

Research indicates that compounds similar to this compound may act as inhibitors of protein kinases, which are critical in various signaling pathways related to cancer progression. The unique combination of halogens in this compound enhances its potential to bind effectively to these enzymes, possibly leading to improved therapeutic outcomes.

2. Antibacterial and Antibiofilm Activity:

Halogenated aromatic compounds have been studied for their antibacterial properties. For instance, related compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) have shown significant antibacterial and antibiofilm activity against pathogens such as Vibrio harveyi and V. parahaemolyticus. These studies suggest that similar halogenated benzoic acids may possess comparable activities, potentially inhibiting bacterial growth and biofilm formation .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the introduction of iodine into the aromatic system while preserving other functional groups. This method allows for efficient synthesis while maintaining the integrity of the compound's structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of halogenated benzoic acids, including:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study A | This compound | Protein kinase inhibition | Demonstrated effective inhibition in vitro with significant binding affinity. |

| Study B | DIMPBA | Antibacterial | Minimum inhibitory concentration (MIC) of 100 µg/mL against planktonic cells; effective against biofilm formation. |

| Study C | FIPBA | Antibacterial | MIC of 100 µg/mL; inhibited virulence factors in pathogenic bacteria. |

Preparation Methods

General Synthetic Strategy

The preparation of 6-Fluoro-3-iodo-2-methylbenzoic acid generally follows a sequence of:

- Starting from a suitably substituted benzoic acid derivative (e.g., 3-amino-2-methylbenzoic acid or related halogenated precursors),

- Conversion of amino groups to diazonium salts,

- Subsequent halogenation (iodination and fluorination) via diazonium salt decomposition or nucleophilic substitution,

- Purification and isolation of the final product.

Diazotization and Halogenation Route

A classical and effective approach involves:

Step 1: Diazotization of 3-amino-2-methylbenzoic acid derivatives.

The amino group at position 3 is converted to a diazonium salt by treatment with sodium nitrite in a mineral acid medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (-10°C to +10°C). Excess nitrous acid is removed by addition of amidosulfonic acid or urea to stabilize the diazonium salt solution.Step 2: Halogenation via Sandmeyer-type reaction.

The diazonium salt solution is reacted with potassium iodide (for iodination) or copper(I) halides in acidic media to replace the diazonium group with iodine. The reaction is initially performed under ice cooling and then warmed to room temperature or up to 80°C to complete nitrogen evolution and halogen substitution.Step 3: Introduction of fluorine substituent.

Fluorine substitution can be achieved either by direct fluorination or by nucleophilic fluorination of suitable precursors. Direct fluorination methods are less common due to selectivity issues, so nucleophilic fluorination of activated intermediates is preferred.

Nucleophilic Fluorination Using Hypervalent Iodine Reagents

A modern and efficient method for introducing fluorine at the 6-position involves nucleophilic fluorination of hypervalent iodine intermediates, specifically 1-arylbenziodoxolones, which are prepared from iodobenzoic acids.

Preparation of 1-arylbenziodoxolones:

These are synthesized via oxidation of 2-iodobenzoic acid derivatives using Oxone and sulfuric acid, followed by reaction with aromatic compounds to form the benziodoxolone ring system.Fluorination step:

The 1-arylbenziodoxolones bearing methyl substituents (e.g., 7-methylbenziodoxolones) are treated with fluoride salts such as cesium fluoride (CsF) in polar aprotic solvents like anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Activation by trifluoroacetic acid improves the yield and selectivity.Reaction conditions and yields:

Typical conditions involve heating at 150°C for 30 minutes in acetonitrile, resulting in high yields (up to 78%) of fluorobenzoic acids. The presence of electron-withdrawing groups such as nitro substituents on the benziodoxolone ring further enhances fluorination efficiency.Mechanism:

The nucleophilic fluorination proceeds via formation of a diaryliodonium fluoride intermediate, which undergoes substitution to give the fluorinated benzoic acid. The iodine substituent is retained at the 3-position, enabling selective preparation of this compound.

Summary of Preparation Data

| Step | Reagents and Conditions | Key Observations | Yield/Notes |

|---|---|---|---|

| Diazotization | 3-amino-2-methylbenzoic acid, NaNO2, H2SO4, 0 to -10°C | Formation of diazonium salt | Quantitative formation; stable with amidosulfonic acid |

| Iodination | Potassium iodide, acidic medium, 0 to 80°C | Sandmeyer-type replacement of diazonium group | High conversion; nitrogen evolution indicates completion |

| Preparation of 1-arylbenziodoxolones | 2-iodobenzoic acid, Oxone, H2SO4, aromatic compounds, 5°C to RT | Formation of hypervalent iodine intermediate | Isolated yields ~80-88% |

| Nucleophilic fluorination | CsF, anhydrous DMSO or acetonitrile, TFA activation, 150°C, 30 min | Selective fluorination at 6-position | Yields up to 78%; high selectivity with nitro substituents |

Detailed Research Findings

The diazotization and Sandmeyer halogenation method is well-established and allows selective introduction of iodine at the 3-position of the benzoic acid ring while preserving the methyl group at position 2.

The nucleophilic fluorination of 1-arylbenziodoxolones represents a significant advancement, enabling high-yield, selective fluorination under metal-free conditions. This method avoids harsh fluorination reagents and allows retention of the iodine substituent.

The choice of solvent and fluoride source is critical. Polar aprotic solvents such as DMSO and acetonitrile facilitate fluoride ion nucleophilicity. Cesium fluoride is preferred for its high solubility and reactivity.

Activation of benziodoxolones with trifluoroacetic acid enhances the formation of reactive intermediates, improving fluorination efficiency and reducing side reactions such as radical decomposition.

Notes on Purification and Characterization

The products can be purified by crystallization from water or by extraction after adjustment of pH with sodium bicarbonate.

Characterization typically involves NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and melting point determination.

The presence of fluorine and iodine substituents is confirmed by characteristic NMR chemical shifts and mass spectral fragmentation patterns.

Q & A

Q. What are the optimal synthetic routes for preparing 6-fluoro-3-iodo-2-methylbenzoic acid, and how can regioselectivity be controlled during iodination?

Methodological Answer: The synthesis typically involves halogenation of a fluorinated methylbenzoic acid precursor. For regioselective iodination at the 3-position, electrophilic substitution can be guided by steric and electronic effects. The methyl group at position 2 directs iodination to the para position (position 3) due to steric hindrance, while the fluorine at position 6 deactivates the ring, favoring substitution at less electron-deficient sites.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Expect signals for the methyl group (δ ~2.5 ppm, singlet) and aromatic protons. Coupling between fluorine and adjacent protons may split peaks (e.g., H-4 and H-5).

- ¹³C NMR : The iodine-bearing carbon (C-3) appears downfield (δ ~95–105 ppm).

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 294 (C₈H₅FIO₂), with fragments indicating loss of COOH (Δ m/z 45) .

Q. What solvent systems are recommended for solubility testing and crystallization of this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For crystallization:

Dissolve in hot ethanol (60°C) and slowly cool to 4°C.

Add hexane as an anti-solvent to induce crystal formation.

Monitor crystal growth via microscopy to assess polymorphism .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents, particularly iodine and methyl groups?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is ideal for determining bond angles and torsional strain between substituents.

- Protocol :

- Grow high-quality crystals (size >0.2 mm) using vapor diffusion.

- Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Refine structures with anisotropic displacement parameters for iodine (high electron density). Contradictions between experimental and computational models can be resolved via Hirshfeld surface analysis .

Q. How do steric and electronic effects of the iodo and methyl groups influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions)?

Methodological Answer: The iodine atom at position 3 serves as a leaving group in palladium-catalyzed couplings. However, steric hindrance from the methyl group at position 2 may reduce reaction efficiency.

Q. What computational methods (e.g., DFT) predict the acid dissociation constant (pKa) and tautomeric stability of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model proton dissociation:

Optimize geometry for the neutral and deprotonated forms.

Calculate Gibbs free energy differences to estimate pKa.

Compare with experimental potentiometric titration data (e.g., in 50% ethanol/water). Discrepancies >0.5 units suggest solvation model limitations .

Q. How can researchers address contradictions between observed and predicted spectroscopic data (e.g., unexpected coupling in ¹H NMR)?

Methodological Answer: Unexpected splitting may arise from through-space F-H coupling or dynamic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.